molecular formula C23H21N3O3 B4978758 Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone

Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B4978758
M. Wt: 387.4 g/mol
InChI Key: DKWPNHNWEMFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C23H21N3O3 and a molecular weight of 387.44 g/mol [ citation:1 ][ citation:6 ]. It is supplied as a solid powder [ citation:1 ] and is classified as a combustible solid [ citation:1 ]. This compound features a piperazine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential [ citation:2 ][ citation:4 ]. While direct biological data for this specific molecule is limited, its structure is closely related to pharmacologically active classes. It serves as a key chemical intermediate for researchers exploring the biological activity of piperazine-based compounds. Key Research Areas: • Enzyme Inhibition: Structurally similar (4-hydroxyphenyl)piperazin-1-yl)methanone derivatives have been identified as potent, competitive inhibitors of tyrosinase, an enzyme linked to skin hyperpigmentation and melanoma, with IC50 values in the low micromolar range [ citation:2 ]. Other phenyl(piperazin-1-yl)methanone analogs have been discovered as reversible inhibitors of Monoacylglycerol Lipase (MAGL), a target for neurodegenerative diseases and cancer [ citation:5 ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-16-14-24(15-17-25)21-10-12-22(13-11-21)26(28)29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWPNHNWEMFWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds .

Biology and Medicine: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties and functions .

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparisons
Compound Name Substituents on Piperazine Key Biological Activities Physical Properties References
Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl High anti-dopaminergic activity (predicted) Boiling point: 669.3°C; Density: 1.299 g/cm³
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone (3c) 2-Methoxyphenyl Antipsychotic activity, low catalepsy N/A
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (3k) 2,3-Dichlorophenyl Enhanced antipsychotic profile N/A
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 4-Nitrophenyl, 3-Cl-4-MePh N/A Purity: 98% (synthesized)
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl, furan Inhibitory effects (MPII enzyme) Synthesized via nitro reduction
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone 3-Chlorophenyl N/A N/A

Key Observations

  • Substituent Effects :

    • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electron affinity (EA), correlating with anti-dopaminergic activity in QSAR models . This contrasts with 2-methoxyphenyl (electron-donating) in compound 3c, which reduces catalepsy risk while maintaining efficacy .
    • Halogenated Groups : The 2,3-dichlorophenyl group in 3k increases steric bulk, improving receptor selectivity and reducing extrapyramidal side effects .
  • Physical Properties :

    • The target compound’s high predicted boiling point (669.3°C) and density (1.299 g/cm³) suggest greater thermal stability and compact molecular packing compared to analogs like compound 12 (melting point: 185–187°C), which lacks the biphenyl group .
  • Synthetic Accessibility: Derivatives such as 4-(4-aminophenyl)piperazin-1-ylmethanone are synthesized via nitro reduction, a strategy applicable to the target compound for generating amine analogs .

Pharmacokinetic and Pharmacodynamic Insights

  • Brain Penetration : QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient). The biphenyl moiety in the target compound likely improves BBB penetration compared to phenyl-substituted analogs (e.g., compounds 12–15 in ) .
  • Metabolic Stability: The nitro group may confer resistance to oxidative metabolism, whereas methoxy or amino groups (e.g., compound 14 in ) could increase susceptibility to hepatic modification .

Q & A

Q. What are the optimal synthetic routes for preparing Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone, and what purification techniques are recommended?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution of 4-nitrophenylpiperazine.
  • Step 2 : Coupling with biphenyl-4-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) using triethylamine as a base.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
    Key considerations include controlling reaction temperature (<40°C) to avoid nitro group decomposition and using inert atmospheres to prevent oxidation .

Q. How can structural characterization of this compound be validated experimentally?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–8.3 ppm) and the piperazine backbone (δ 2.5–3.8 ppm). The carbonyl group (C=O) appears at ~170 ppm in 13^13C NMR.
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planar biphenyl system and nitro group orientation.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 402.16) .

Q. What physicochemical properties are critical for initial bioactivity screening?

  • logP : Calculated ~3.2 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Aqueous Solubility : <10 µg/mL in PBS (pH 7.4), necessitating DMSO solubilization for in vitro assays.
  • Melting Point : Observed range 162–165°C, consistent with crystalline stability .

Q. What in vitro assays are recommended to evaluate receptor binding affinity?

  • Radioligand Displacement Assays : Test affinity for dopamine D2/D3 and serotonin 5-HT1A_{1A} receptors (IC50_{50} values <100 nM suggest high potency).
  • Functional Assays : cAMP modulation in HEK293 cells transfected with target receptors .

Advanced Questions

Q. How does the 4-nitrophenyl substituent influence structure-activity relationships (SAR) compared to analogs with methoxy or halogen groups?

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces piperazine basicity (pKa ~7.2 vs. ~8.5 for methoxy analogs), altering receptor binding kinetics.
  • Binding Affinity : Nitro-substituted derivatives show 2–3x higher D2 receptor affinity than methoxy analogs (e.g., Ki_i = 12 nM vs. 28 nM) due to enhanced dipole interactions .
  • Metabolic Stability : Nitro groups may increase susceptibility to hepatic reductase metabolism, requiring prodrug strategies .

Q. How can contradictory binding data across receptor subtypes be resolved?

  • Orthogonal Assays : Combine radioligand displacement with β-arrestin recruitment assays to distinguish agonist vs. antagonist behavior.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to identify conformational selectivity (e.g., preferential binding to D3 over D2 receptors) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability.
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (>5% required for CNS activity) .

Q. How can computational modeling guide lead optimization?

  • Docking Studies : Use AutoDock Vina to predict binding poses in D2 receptor homology models (PDB: 6CM4). Focus on hydrogen bonds between the nitro group and Asp114.
  • QSAR Models : Train models on piperazine derivatives (n > 50) to correlate substituent Hammett constants (σ) with log(IC50_{50}) .

Q. What experimental designs assess synergistic effects with existing therapeutics?

  • Combination Index (CI) Assays : Co-administer with clozapine or risperidone in rodent models of schizophrenia (CI <1 indicates synergy).
  • In Vitro Neuroprotection Models : Measure glutamate-induced cytotoxicity attenuation in SH-SY5Y cells (EC50_{50} shifts from 15 µM to 5 µM with adjunctive use) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.